6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Descripción general
Descripción
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . This compound belongs to the class of organic compounds known as tetrahydroisoquinolines . These are tetrahydrogenated isoquinoline derivatives .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are methods for synthesizing similar compounds. For instance, a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-Iodo-Tic) is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which has been the focus of various synthetic methodologies. For instance, the efficient synthesis of enantiopure derivatives of Tic, such as 6-hydroxy-Tic, has been achieved using dynamic kinetic resolution, highlighting the potential of Tic derivatives in synthesizing modulators of nuclear receptors, including liver X receptors (Forró et al., 2016). Additionally, Ma and Mosberg (2004) describe a straightforward approach for synthesizing aryl-substituted derivatives of Tic, including 6- or 7-nitro-substituted compounds, which can be transformed into iodo-Tic through a modified Sandmeyer reaction (Ma & Mosberg, 2004).
Biological Evaluation and Applications
6-Iodo-Tic and its derivatives have been evaluated for various biological activities. A study by Azukizawa et al. (2008) identified a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a novel peroxisome proliferators-activated receptor (PPAR) gamma agonist, showing potential in reducing plasma glucose and triglyceride levels, suggesting possible applications in diabetes treatment (Azukizawa et al., 2008).
Direcciones Futuras
The future directions for research on 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives could involve further optimization into potent inhibitors against the PD-1/PD-L1 PPI . Additionally, these compounds could be studied for their potential therapeutic applications in various infective pathogens and neurodegenerative disorders .
Propiedades
IUPAC Name |
6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTSMLRXGVFHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725080 | |
Record name | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
228728-11-8 | |
Record name | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.